molecular formula C15H17N3O B1374236 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile CAS No. 1490444-23-9

2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile

Cat. No. B1374236
CAS RN: 1490444-23-9
M. Wt: 255.31 g/mol
InChI Key: PPCNEOXSAINMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

This compound exhibits potential as an antiviral agent. The indole nucleus, which is part of its structure, has been found in various synthetic drug molecules with high affinity to multiple receptors, aiding in the development of new derivatives with antiviral properties . Its application in the synthesis of antiviral agents could be crucial in the fight against diseases caused by viruses.

Anti-inflammatory Applications

Due to the bioactive nature of the indole scaffold, derivatives of this compound may possess anti-inflammatory properties. This makes it valuable for research into treatments for conditions characterized by inflammation .

Anticancer Activity

The indole derivatives are known to exhibit anticancer activities. The compound could be used to synthesize new molecules that target cancer cells, providing a pathway for novel cancer therapies .

Anti-HIV Research

Indole derivatives have shown promise in anti-HIV research. The compound’s ability to bind with various receptors could lead to the development of new drugs that inhibit the replication of the HIV virus .

Antioxidant Properties

The compound’s indole nucleus is associated with antioxidant properties, which are important in protecting cells from oxidative stress. This has implications for research into diseases where oxidative stress is a factor .

Antimicrobial Studies

Derivatives of this compound could be synthesized for antimicrobial studies. Its structural features may help in creating new molecules that can combat a range of microbial infections .

Antitubercular Activity

Given the biological potential of indole derivatives, this compound could be explored for its antitubercular activity. Research in this area could lead to the development of new treatments for tuberculosis .

Antidiabetic Research

The indole nucleus is also associated with antidiabetic activity. This compound could be used in the synthesis of new drugs that help in the management or treatment of diabetes .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures

Mode of Action

Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of an amino group and a nitrile group could facilitate these interactions. The exact changes resulting from these interactions are currently unknown and require further investigation.

Biochemical Pathways

Based on its structure, it could potentially interfere with pathways involving similar structures or pathways that its targets are involved in . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions.

properties

IUPAC Name

2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-8-7-15(5-6-15)10-18-13-3-2-12(17)9-11(13)1-4-14(18)19/h2-3,9H,1,4-7,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNEOXSAINMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CC3(CC3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile

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